molecular formula C11H15NO3S B7594462 1-Methylsulfonyl-3-phenoxypyrrolidine

1-Methylsulfonyl-3-phenoxypyrrolidine

Cat. No. B7594462
M. Wt: 241.31 g/mol
InChI Key: DXEWQTRMXKRPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylsulfonyl-3-phenoxypyrrolidine, also known as MSP, is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields. MSP is a pyrrolidine derivative that has a methylsulfonyl group and a phenoxyl group attached to it.

Mechanism of Action

The mechanism of action of 1-Methylsulfonyl-3-phenoxypyrrolidine is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the synthesis of prostaglandins, which are involved in inflammation and pain. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to have chiral recognition properties, which makes it useful as a chiral auxiliary in asymmetric synthesis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Methylsulfonyl-3-phenoxypyrrolidine in lab experiments is its potential as a chiral auxiliary in asymmetric synthesis. This compound has also been found to have anti-inflammatory, analgesic, and anti-tumor properties, which make it useful in preclinical studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which makes it difficult to administer orally.

Future Directions

There are several future directions for the research on 1-Methylsulfonyl-3-phenoxypyrrolidine. One of the areas of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound in cancer cells. Additionally, the potential of this compound as a chiral auxiliary in asymmetric synthesis can be further explored. Finally, the development of this compound-based drugs for the treatment of inflammatory diseases and cancer can be investigated.
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its anti-inflammatory, analgesic, and anti-tumor properties make it useful in preclinical studies. The mechanism of action of this compound is not fully understood, but it has been proposed to act by inhibiting COX-2 activity and inducing cell cycle arrest and apoptosis in cancer cells. This compound has limitations such as limited solubility in water, but future research can focus on developing this compound derivatives with improved solubility and bioavailability. Overall, this compound has the potential to be a valuable tool in scientific research.

Synthesis Methods

The synthesis method of 1-Methylsulfonyl-3-phenoxypyrrolidine involves the reaction of 1-methylsulfonyl-2-nitrobenzene with 3-phenoxypyrrolidine in the presence of a reducing agent such as palladium on carbon. The reaction leads to the formation of this compound as a white solid with a yield of around 70%.

Scientific Research Applications

1-Methylsulfonyl-3-phenoxypyrrolidine has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been found to have potential as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

1-methylsulfonyl-3-phenoxypyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-16(13,14)12-8-7-11(9-12)15-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEWQTRMXKRPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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